Isolated Yield: α‑Chloro vs. α‑Hydroxy Analog from a Common Precursor
In the BASF process, diethyl 2‑chloro‑2‑(2′,4′,6′‑trifluorophenyl)malonate is obtained in 97% isolated yield after chlorination of the corresponding α‑hydroxy precursor with POCl₃/PCl₅ [1]. By contrast, the α‑hydroxy precursor itself, diethyl 2‑hydroxy‑2‑(2′,4′,6′‑trifluorophenyl)malonate, is isolated in 88% yield from the Grignard addition step [1]. This establishes that the chloro compound not only can be prepared in excellent yield but also that the chlorination step proceeds with near‑quantitative conversion of the hydroxy intermediate.
| Evidence Dimension | Isolated yield (same patent, same synthetic sequence) |
|---|---|
| Target Compound Data | 97% isolated yield (diethyl 2‑chloro‑2‑(2′,4′,6′‑trifluorophenyl)malonate) |
| Comparator Or Baseline | 88% isolated yield (diethyl 2‑hydroxy‑2‑(2′,4′,6′‑trifluorophenyl)malonate, the direct precursor) |
| Quantified Difference | The chlorinated product is obtained in +9 percentage‑point higher absolute yield relative to its hydroxy precursor, and the chlorination step itself proceeds with essentially complete conversion. |
| Conditions | Chlorination: POCl₃ (75 mL) + PCl₅ (14.9 g) at 25 °C, followed by vacuum distillation (0.25 mbar); Hydroxy precursor synthesis: 2,4,6‑trifluorobromobenzene + iPrMgCl, then diethyl ketomalonate at −55 °C, quenching and distillation at 0.4 mbar. |
Why This Matters
For procurement, this demonstrates that the chloro compound is produced in the highest step‑yield within the validated synthetic route, reducing raw material cost per kilogram of final intermediate.
- [1] Götz, N. Method for Production of Substituted Phenylmalonate Esters, Intermediate Compounds and The Use Thereof for production of 5,7‑dihydroxy‑6‑(2,4,5‑trifluorophenyl)‑(1,2,4)triazolo(1,5‑A)pyrimidines. BASF Aktiengesellschaft, US Patent Application 2009/0131708 A1, published 21 May 2009. Example 1 (hydroxy compound, 88%) and Example 2 (chloro compound, 97%). View Source
